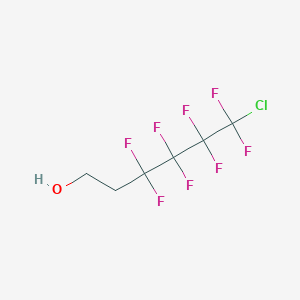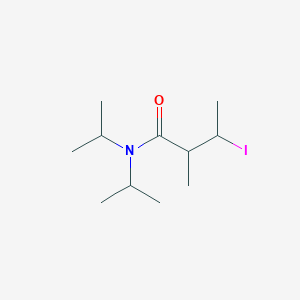![molecular formula C15H19NO2SSn B14265664 5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide CAS No. 136649-39-3](/img/structure/B14265664.png)
5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide is an organotin compound that features a biphenyl core substituted with a trimethylstannyl group and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide typically involves the stannylation of a biphenyl derivative. One common method is the reaction of a biphenyl sulfonamide with trimethyltin chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the stannylated product .
Industrial Production Methods
While specific industrial production methods for 5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, purification techniques like column chromatography or recrystallization would be employed to obtain the final product.
化学反応の分析
Types of Reactions
5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through reactions with electrophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the tin atom.
Coupling Reactions: It can be used in cross-coupling reactions such as the Stille coupling, where the trimethylstannyl group reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophiles: For substitution reactions, common electrophiles include halides and acyl chlorides.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a new biphenyl derivative with a different substituent replacing the trimethylstannyl group .
科学的研究の応用
5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials, including semiconductors and polymers.
Medicinal Chemistry: Research is ongoing into its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
作用機序
The mechanism of action of 5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a nucleophile, attacking electrophilic centers in other molecules. Additionally, the sulfonamide group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .
類似化合物との比較
Similar Compounds
5,5’-Bis(trimethylstannyl)-2,2’-bithiophene: Another organotin compound with similar stannylation but different core structure.
2,5-Bis(trimethylstannyl)thiophene: Similar in having trimethylstannyl groups but with a thiophene core.
Uniqueness
5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide is unique due to its biphenyl core, which provides distinct electronic and steric properties compared to other organotin compounds. This uniqueness makes it particularly valuable in specific applications, such as in the synthesis of complex organic molecules and the development of advanced materials .
特性
| 136649-39-3 | |
分子式 |
C15H19NO2SSn |
分子量 |
396.1 g/mol |
IUPAC名 |
3-phenyl-5-trimethylstannylbenzenesulfonamide |
InChI |
InChI=1S/C12H10NO2S.3CH3.Sn/c13-16(14,15)12-8-4-7-11(9-12)10-5-2-1-3-6-10;;;;/h1-3,5-9H,(H2,13,14,15);3*1H3; |
InChIキー |
WDPHOUGVMBEWEC-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)


![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)

